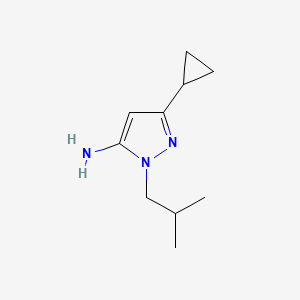

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7(2)6-13-10(11)5-9(12-13)8-3-4-8/h5,7-8H,3-4,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNUDYDULCBTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine typically proceeds through the following stages:

- Formation of the pyrazole core : Starting from suitable hydrazine derivatives and β-dicarbonyl compounds or equivalents to form the pyrazole ring.

- Introduction of the cyclopropyl substituent at position 3 : This can be achieved by using cyclopropyl-substituted precursors or via cyclopropanation reactions on intermediates.

- N-alkylation at position 1 : The isobutyl group is introduced by selective alkylation of the pyrazole nitrogen.

- Amination at position 5 : Installation of the amino group at the 5-position is generally done by substitution reactions or reduction of nitro or other precursor groups.

Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods may be employed to improve reaction yields and efficiency.

Detailed Preparation Methods from Patent Literature

According to US Patent US6218418B1, derivatives of 3(5)-amino-pyrazole, including cyclopropyl-substituted analogs, can be synthesized by processes involving:

- Preparation of pyrazole intermediates bearing the cyclopropyl group.

- Subsequent functional group transformations to install the amino group at the 5-position.

- N-alkylation using isobutyl halides or related alkylating agents under controlled conditions to yield the desired N-isobutyl pyrazole derivative.

This patent outlines the use of amide intermediates and their conversion into the target pyrazol-5-amine derivatives, indicating the importance of protecting groups and stepwise functionalization to achieve high selectivity.

Representative Synthetic Route

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclization of hydrazine derivatives with β-diketones or equivalents | Hydrazine hydrate, cyclopropyl-substituted diketone, solvent (e.g., ethanol), reflux |

| 2 | Introduction of cyclopropyl group | Use of cyclopropyl-substituted starting materials or cyclopropanation | Cyclopropyl bromide or cyclopropanation reagents (e.g., Simmons–Smith) |

| 3 | N-Alkylation | Alkylation at N1 with isobutyl halide | Isobutyl bromide or chloride, base (e.g., K2CO3), solvent (DMF or acetonitrile) |

| 4 | Amination at C5 | Substitution or reduction to introduce amino group | Nitro precursor reduction (Pd/C, H2) or nucleophilic substitution |

This sequence ensures the regioselective installation of substituents on the pyrazole ring, maintaining the integrity of the cyclopropyl moiety.

Reaction Optimization and Advanced Techniques

- Microwave-assisted synthesis : Accelerates reaction rates and improves yields in ring formation and alkylation steps.

- Catalytic methods : Use of palladium or copper catalysts in cross-coupling or amination reactions to enhance selectivity.

- Protecting groups : Temporary protection of amino or pyrazole nitrogen atoms to prevent side reactions during alkylation.

These methods contribute to more efficient and scalable syntheses, suitable for research and potential industrial applications.

Summary Table of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 2090878-51-4 |

| IUPAC Name | 5-cyclopropyl-2-(2-methylpropyl)pyrazol-3-amine |

| SMILES | CC(C)CN1C(=CC(=N1)C2CC2)N |

| Typical Solvents | Ethanol, DMF, Acetonitrile |

| Typical Bases | Potassium carbonate, sodium hydride |

| Key Reagents | Cyclopropyl bromide, isobutyl bromide, hydrazine hydrate |

| Reaction Conditions | Reflux, microwave irradiation, catalytic hydrogenation |

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amine group at position 5 can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amine serves as an essential building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : This compound can be oxidized to form pyrazole oxides, which may have distinct properties useful in further synthetic applications.

- Reduction : Reduction reactions can yield hydrazine derivatives, expanding the utility of this compound in medicinal chemistry.

- Substitution : The amine group can participate in nucleophilic substitution reactions with electrophiles, allowing for the introduction of diverse functional groups.

Research into the biological activities of this compound has revealed its potential in several therapeutic areas:

Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, specific substitutions on the pyrazole ring have shown enhanced activity against pathogens such as Fusarium verticillioides and Aspergillus flavus, indicating potential for developing new antifungal agents.

Anticancer Potential : In preclinical studies, derivatives of this compound have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), leading to reduced tumor growth in hematologic malignancies. This suggests its role as a lead compound in targeted cancer therapies.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer and inflammatory conditions. Its mechanism of action often involves binding to specific molecular targets, modulating their activity to exert anti-inflammatory effects or inhibit tumor growth.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its role as an intermediate in the synthesis of pharmaceuticals further underscores its industrial relevance.

Antimicrobial Study

A series of pyrazole derivatives, including 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amines, were synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds with methoxybenzyl substitutions exhibited enhanced efficacy against specific fungal strains, highlighting their potential as new antifungal agents.

Anticancer Research

In preclinical trials, a derivative of this compound showed selective inhibition of CDKs, resulting in significant tumor growth reduction in hematologic malignancies. This ability to induce cell cycle arrest at specific phases presents opportunities for targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives, highlighting differences in substituents, molecular weight, and key properties inferred from the evidence:

Functional and Reactivity Differences

- Steric Effects : The cyclopropyl group in the target compound offers moderate steric hindrance compared to the bulky tert-butyl group in 3-(tert-butyl)-1H-pyrazol-5-amine . This balance may optimize interactions in catalytic or biological systems.

- Electronic Effects : Electron-deficient substituents (e.g., 4-chlorophenyl in ) reduce electron density at the pyrazole ring, whereas electron-rich groups (e.g., isobutyl) may enhance nucleophilicity at the amine position.

Research Implications and Limitations

While the evidence provides robust structural and synthetic comparisons, direct experimental data for this compound—such as spectral characterization, solubility, or biological activity—are absent. Further studies are needed to validate its physicochemical properties and explore applications in drug discovery or materials science. The diversity of pyrazole derivatives underscores the importance of substituent engineering to tailor reactivity and functionality .

Biologische Aktivität

3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique substitution pattern that imparts significant chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The molecular structure of this compound includes:

- Molecular Formula: CHN

- Molecular Weight: 178.24 g/mol

- Hydrogen Bond Donor Count: 3

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 1

These properties contribute to its reactivity and interaction with biological targets, enhancing its potential as a pharmaceutical agent .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may exhibit antimicrobial properties through mechanisms that disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. A study synthesized several substituted derivatives and tested their efficacy against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, certain compounds exhibited potent antibacterial effects comparable to standard antibiotics like streptomycin .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| 9d | 20 |

| 9g | 18 |

| 9h | 22 |

| Control (Streptomycin) | 25 |

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly through cell cycle arrest at the G2/M phase. For instance, in assays involving human cancer cell lines, treatment with certain derivatives resulted in a marked decrease in cell viability and significant apoptotic activity .

| Cell Line | EC (nM) | % Apoptosis Induction |

|---|---|---|

| MCF-7 | 33 | 41.55 |

| HepG2 | 45 | 38.00 |

| HCT-116 | 50 | 35.00 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in substituents on the pyrazole ring significantly influence its pharmacological properties. For example, the introduction of different alkyl groups or functional moieties can enhance lipophilicity and improve binding affinity to target enzymes .

Case Studies

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and evaluated for antibacterial and antifungal activities. Compounds with methoxybenzyl substitutions showed enhanced activity against Fusarium verticillioides and Aspergillus flavus, indicating the potential for developing new antifungal agents .

- Anticancer Research : In preclinical studies, a derivative exhibited selective inhibition of cyclin-dependent kinases (CDKs), leading to significant tumor growth reduction in hematologic malignancies . The ability to induce cell cycle arrest at specific phases presents opportunities for targeted cancer therapies.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, derivatives of structurally similar pyrazole compounds are synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting a pyrazole precursor with cyclopropane-containing reagents under controlled conditions, followed by purification via column chromatography. Triethylamine is often used as a base to facilitate reactions in solvents like dichloromethane . Optimized protocols may include continuous flow synthesis to enhance scalability and yield .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure (e.g., cyclopropyl proton signals at δ 0.71–0.92 ppm and isobutyl methyl groups at δ 1.85 ppm) .

- IR Spectroscopy : Identifies functional groups like NH (stretching ~3250 cm) and C-N bonds (~1600 cm) .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 437.41 for a derivative) .

- X-ray Crystallography : Tools like SHELX and WinGX resolve crystal structures and anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during scale-up?

Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance reaction rates.

- Catalysis : Introduce mild bases (e.g., triethylamine) to reduce side reactions .

- Process Engineering : Implement continuous flow synthesis for better temperature control and reproducibility .

- Purification : Employ gradient elution in column chromatography (hexane:ethyl acetate ratios) to isolate high-purity products .

Q. What strategies are recommended for resolving contradictions between experimental biological activity data and computational predictions for pyrazole derivatives?

- Computational Validation : Use density functional theory (DFT) to model electron density and correlation energies, comparing results with experimental kinetic data .

- Experimental Cross-Check : Validate computational binding affinity predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

- Data Triangulation : Combine molecular docking (e.g., using PubChem CID 2735311) with crystallographic data to refine binding site models .

Q. How does the substitution pattern on the pyrazole ring influence the biological activity of this compound derivatives?

- Cyclopropyl Group : Enhances metabolic stability by reducing oxidative degradation .

- Isobutyl Chain : Increases lipophilicity, improving membrane permeability (logP ~2.5) .

- Comparative Studies : Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) show higher TNFα inhibition (IC = 42 nM) compared to non-halogenated analogs .

Q. What environmental stability studies should be conducted to assess the degradation pathways of this compound?

- Hydrolytic Degradation : Expose the compound to aqueous buffers at varying pH (2–12) and analyze breakdown products via LC-MS .

- Photolytic Stability : Test UV irradiation effects (λ = 254–365 nm) to identify photodegradants .

- Microbial Metabolism : Incubate with soil microbiota and monitor biodegradation using C-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.